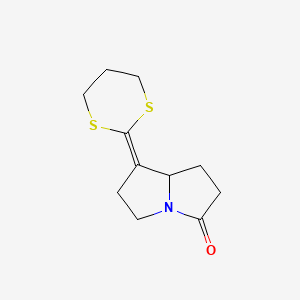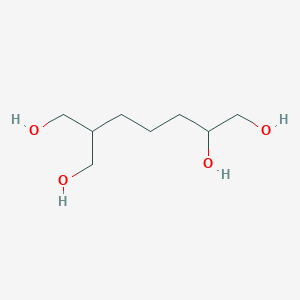
(2S)-Tetradecan-2-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-Tetradecan-2-OL is a chiral alcohol with the molecular formula C14H30O. It is an enantiomer of tetradecan-2-OL, meaning it has a specific three-dimensional arrangement that distinguishes it from its mirror image. This compound is part of the broader class of secondary alcohols and is characterized by a hydroxyl group (-OH) attached to the second carbon of a tetradecane chain.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-Tetradecan-2-OL can be achieved through several methods, including:
Reduction of Ketones: One common method involves the reduction of tetradecan-2-one using chiral catalysts to ensure the production of the (2S) enantiomer.
Hydroboration-Oxidation: Another method involves the hydroboration of tetradec-1-ene followed by oxidation to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale catalytic hydrogenation processes. These processes are optimized to ensure high yield and enantiomeric purity, often employing chiral catalysts and specific reaction conditions to favor the formation of the (2S) enantiomer.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-Tetradecan-2-OL undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetradecan-2-one using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: It can be reduced to tetradecane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form tetradecan-2-yl chloride.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Thionyl chloride (SOCl2)
Major Products
Oxidation: Tetradecan-2-one
Reduction: Tetradecane
Substitution: Tetradecan-2-yl chloride
Wissenschaftliche Forschungsanwendungen
(2S)-Tetradecan-2-OL has a wide range of applications in scientific research, including:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound in studies of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2S)-Tetradecan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl group of the compound can form hydrogen bonds with active sites of enzymes, influencing their activity and leading to various biochemical effects. The specific pathways involved depend on the context of its application, such as metabolic pathways in biological systems or catalytic processes in industrial applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-Tetradecan-2-OL: The enantiomer of (2S)-Tetradecan-2-OL, differing only in the spatial arrangement of atoms.
Tetradecan-1-OL: A primary alcohol with the hydroxyl group attached to the first carbon.
Tetradecan-3-OL: A secondary alcohol with the hydroxyl group attached to the third carbon.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct physical and chemical properties compared to its enantiomer and other positional isomers. This uniqueness is particularly important in applications requiring high enantiomeric purity, such as in pharmaceuticals and chiral catalysis.
Eigenschaften
CAS-Nummer |
82272-45-5 |
|---|---|
Molekularformel |
C14H30O |
Molekulargewicht |
214.39 g/mol |
IUPAC-Name |
(2S)-tetradecan-2-ol |
InChI |
InChI=1S/C14H30O/c1-3-4-5-6-7-8-9-10-11-12-13-14(2)15/h14-15H,3-13H2,1-2H3/t14-/m0/s1 |
InChI-Schlüssel |
BRGJIIMZXMWMCC-AWEZNQCLSA-N |
Isomerische SMILES |
CCCCCCCCCCCC[C@H](C)O |
Kanonische SMILES |
CCCCCCCCCCCCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N'-[Acridine-3,6-diylbis(oxyethane-2,1-diyl)]di(butan-1-amine)](/img/structure/B14417947.png)

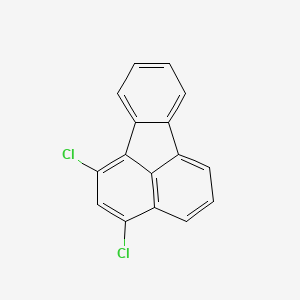

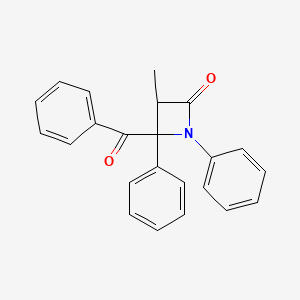

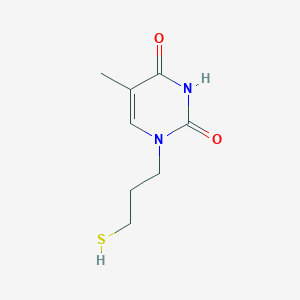
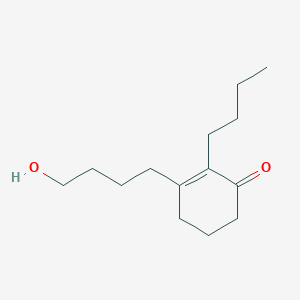
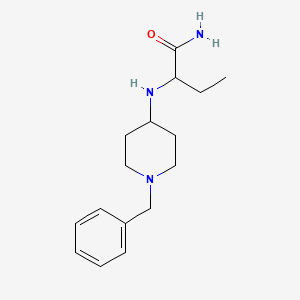


![5-([1,1'-Biphenyl]-4-yl)-2-(4-bromophenyl)-1,3-oxazole](/img/structure/B14418000.png)
